molecular formula C11H24N2O2 B2689198 2-(Boc-amino)-4-methylpentylamine CAS No. 1186663-67-1

2-(Boc-amino)-4-methylpentylamine

Cat. No.: B2689198
CAS No.: 1186663-67-1
M. Wt: 216.325
InChI Key: WUTNGQAKAKFXRM-VIFPVBQESA-N
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Description

2-(Boc-amino)-4-methylpentylamine is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amino group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is particularly useful in peptide synthesis and other applications where selective protection of the amino group is required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Boc-amino)-4-methylpentylamine typically involves the protection of the amino group using tert-butyl dicarbonate (Boc2O). The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium bicarbonate. The reaction proceeds as follows:

  • The amine attacks the carbonyl carbon of the Boc2O, forming a tetrahedral intermediate.
  • The intermediate collapses, releasing carbon dioxide and forming the Boc-protected amine.

This reaction is usually performed in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction mixture is stirred at room temperature until completion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large reactors and efficient mixing to ensure uniformity. The reaction is monitored using techniques such as gas chromatography or high-performance liquid chromatography to ensure complete conversion of the starting materials .

Chemical Reactions Analysis

Types of Reactions

2-(Boc-amino)-4-methylpentylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.

    Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Boc-amino)-4-methylpentylamine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-(Boc-amino)-4-methylpentylamine primarily involves the protection of the amino group. The Boc group is stable under basic conditions but can be removed under acidic conditions, releasing the free amine. This selective protection and deprotection allow for precise control over the reactivity of the amino group during multi-step synthesis .

Comparison with Similar Compounds

Similar Compounds

    2-(Cbz-amino)-4-methylpentylamine: Features a carbobenzyloxy (Cbz) protecting group instead of Boc.

    2-(Fmoc-amino)-4-methylpentylamine: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group.

Uniqueness

2-(Boc-amino)-4-methylpentylamine is unique due to the stability of the Boc group under basic conditions and its ease of removal under mild acidic conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection of the amino group is essential .

Properties

IUPAC Name

tert-butyl N-(1-amino-4-methylpentan-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O2/c1-8(2)6-9(7-12)13-10(14)15-11(3,4)5/h8-9H,6-7,12H2,1-5H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUTNGQAKAKFXRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CN)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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